molecular formula C18H23N3O2 B11021989 2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Número de catálogo: B11021989
Peso molecular: 313.4 g/mol
Clave InChI: HXPGSIIHENRCIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Propiedades

Fórmula molecular

C18H23N3O2

Peso molecular

313.4 g/mol

Nombre IUPAC

2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C18H23N3O2/c1-23-16-8-6-7-15(13-16)17-9-10-18(22)21(19-17)14-20-11-4-2-3-5-12-20/h6-10,13H,2-5,11-12,14H2,1H3

Clave InChI

HXPGSIIHENRCIS-UHFFFAOYSA-N

SMILES canónico

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCCCCC3

Origen del producto

United States

Actividad Biológica

2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This compound features a complex structure that includes an azepane ring, a pyridazine core, and a methoxyphenyl substituent, making it a subject of interest in medicinal chemistry.

The molecular formula of 2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is C18H23N3O2C_{18}H_{23}N_{3}O_{2} with a molecular weight of approximately 313.394 g/mol. The compound's structure can be represented as follows:

Structure C18H23N3O2\text{Structure }\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{2}

Biological Activities

Research indicates that pyridazinone derivatives, including 2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, exhibit a wide range of biological activities:

  • Anticancer Activity : Some studies have shown that pyridazinones can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Anti-inflammatory Properties : Pyridazinone derivatives are known to possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX) . This mechanism may contribute to their therapeutic potential in treating inflammatory diseases.
  • Antimicrobial Effects : The compound has been explored for its antimicrobial properties, showing activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
  • Neuroprotective Effects : Certain pyridazinones have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Inhibition of acetylcholinesterase has been noted in related derivatives .

The biological activity of 2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and disease processes.
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cellular communication.
  • DNA Interaction : There is potential for interaction with DNA, which could affect gene expression and contribute to its anticancer effects .

Case Studies and Research Findings

Several studies highlight the biological activities associated with pyridazinone derivatives:

StudyFindings
Asif et al. (2017)Reported various biological activities of pyridazinone derivatives including anticancer and anti-inflammatory effects .
Research on COX InhibitionDemonstrated that certain pyridazinones exhibit selective COX-2 inhibition, suggesting their use in pain management .
Neuroprotective StudiesInvestigated the effects on acetylcholinesterase inhibition in models related to Alzheimer's disease .

Q & A

Spectroscopic Techniques :

  • ¹H/¹³C NMR : Assign peaks for the azepane methylene (δ ~3.5–4.0 ppm) and methoxyphenyl protons (δ ~6.8–7.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 340.17 (C₁₉H₂₅N₃O₂) .

X-ray Crystallography : Resolve bond lengths (e.g., C–N bonds in pyridazinone ring: ~1.33–1.37 Å) and dihedral angles to confirm stereoelectronic effects .

Advanced Research Questions

Q. How do structural modifications at the azepane or methoxyphenyl groups influence biological activity?

  • Methodological Answer :

Q. Structure-Activity Relationship (SAR) Studies :

  • Replace the azepane with smaller (piperidine) or bulkier (decahydroisoquinoline) rings to assess steric effects on target binding .
  • Modify the methoxy group (e.g., –OCH₃ → –OCF₃) to evaluate electronic effects on receptor affinity .

Biological Assays : Compare IC₅₀ values in in vitro models (e.g., platelet aggregation inhibition or cardiac inotropy assays) to quantify activity shifts .
Key Insight : Azepane’s flexibility enhances binding to hydrophobic pockets, while electron-donating methoxy groups improve π-stacking interactions .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

Standardize Assay Conditions : Control variables like cell line (e.g., HEK-293 vs. CHO), agonist concentration, and incubation time .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers or batch effects.

Mechanistic Studies : Employ knock-out models or siRNA silencing to confirm target specificity (e.g., PDE3 inhibition vs. adenosine receptor antagonism) .
Example : Discrepancies in antiplatelet activity may arise from differential PDE3A/PDE3B isoform expression across tissues .

Q. What computational approaches predict the binding mode of this compound to its pharmacological targets?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with PDE3 (PDB ID: 1SO2). Key residues: Gln237 (hydrogen bonding with pyridazinone carbonyl) and Phe446 (π-π stacking with methoxyphenyl) .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2.0 Å indicates stable binding) .
Validation : Cross-validate with mutagenesis data (e.g., Phe446Ala reduces binding affinity by ~50%) .

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